molecular formula C13H11NO4 B2452837 2-[(Furan-2-carbonyl)-methylamino]benzoic acid CAS No. 67735-53-9

2-[(Furan-2-carbonyl)-methylamino]benzoic acid

Cat. No. B2452837
CAS RN: 67735-53-9
M. Wt: 245.234
InChI Key: XUTOVKFGVYNJCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), 1 hydroxyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels–Alder and Dehydration Reactions : A study by Mahmoud et al. (2015) reports routes to benzoic acid starting from furan, involving Diels–Alder and dehydration reactions. These reactions play a significant role in synthesizing compounds related to 2-[(Furan-2-carbonyl)-methylamino]benzoic acid (Mahmoud, Yu, Gorte, & Lobo, 2015).

  • Synthesis of Benzofuro-Benzazepin Compounds : Jackson and Marriott (2002) describe the treatment of similar benzoic acid derivatives leading to the synthesis of complex compounds like benzofuro-benzazepin diones. This highlights the versatility of such compounds in complex synthesis (Jackson & Marriott, 2002).

  • Formation of Benz[6]indeno[2,1-d]furan-10-ones : Research by Guillaumel, Boccara, and Demerseman (1990) explored the synthesis of benz[6]indeno[2,1-d]furan-10-ones by cyclizing 2-(2-benzofuranyl)benzoic acids, highlighting another application in the realm of chemical synthesis (Guillaumel, Boccara, & Demerseman, 1990).

Potential Biological Activity

  • Cytotoxic Potential : Kossakowski et al. (2005) evaluated derivatives of 2- and 3-benzo[b]furancarboxylic acids for cytotoxic potential against human cancer cell lines, indicating the potential biological activity of compounds related to 2-[(Furan-2-carbonyl)-methylamino]benzoic acid (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Safety And Hazards

When handling “2-[(Furan-2-carbonyl)-methylamino]benzoic acid”, it’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-[furan-2-carbonyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-14(12(15)11-7-4-8-18-11)10-6-3-2-5-9(10)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTOVKFGVYNJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(Furan-2-carbonyl)-methylamino]benzoic acid

CAS RN

67735-53-9
Record name 2-(N-methylfuran-2-amido)benzoic acid
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